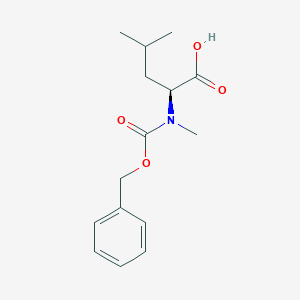

N-Cbz-N-methyl-L-leucine

Vue d'ensemble

Description

N-Cbz-N-methyl-L-leucine, also known as N-benzyloxycarbonyl-N-methyl-L-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a methyl group attached to the nitrogen atom of leucine. The chemical formula for this compound is C15H21NO4, and it is commonly used in peptide synthesis and as a building block in organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Cbz-N-methyl-L-leucine can be synthesized through a multi-step chemical process. The synthesis typically begins with N-benzyl-L-leucine, which undergoes methylation using methyl iodide. The resulting product is then purified and crystallized to obtain this compound . The reaction conditions for this synthesis include the use of appropriate solvents and reagents to facilitate the methylation and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient methylation and purification, making the compound suitable for various applications in research and industry.

Analyse Des Réactions Chimiques

Types of Reactions

N-Cbz-N-methyl-L-leucine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to remove the Cbz protecting group, typically through hydrogenolysis.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted compounds. The specific products depend on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Peptide Synthesis

Building Block for Peptides

N-Cbz-N-methyl-L-leucine is primarily utilized as a building block in the synthesis of peptides and peptidomimetics. Its structure allows for the incorporation into peptide sequences, facilitating the formation of more complex molecules. The presence of the carbobenzyloxy (Cbz) protecting group enhances its stability during synthesis, making it suitable for solid-phase peptide synthesis (SPPS) .

Case Study: Synthesis of Antitumor Peptides

Research has demonstrated the efficacy of this compound in synthesizing peptides with potential antitumor properties. For instance, peptides designed to inhibit specific cancer cell growth have been successfully synthesized using this compound as a key building block . The ability to modify the peptide structure through different amino acid combinations allows for tailored therapeutic agents.

Drug Development

Designing Novel Pharmaceuticals

The unique structural features of this compound make it an attractive candidate in drug development, particularly for peptide-based drugs targeting specific biological pathways. Its role in enhancing bioactivity and selectivity has been noted in various studies focusing on enzyme inhibitors and other therapeutic agents .

Case Study: Peptide-Based Drug Candidates

In recent studies, this compound has been incorporated into drug candidates aimed at treating neurodegenerative diseases. These candidates demonstrated improved binding affinities and biological activity compared to their non-modified counterparts, showcasing the compound's potential in pharmaceutical applications .

Enzyme Inhibition Studies

Tool for Mechanistic Studies

this compound serves as a valuable tool in studying enzyme inhibition mechanisms. Its structural properties allow researchers to investigate how modifications affect enzyme activity and inhibitor design . This application is crucial in developing new therapeutic strategies targeting specific enzymes involved in disease processes.

Case Study: Inhibition of Specific Enzymes

Research has highlighted the use of this compound derivatives in inhibiting enzymes linked to metabolic disorders. By analyzing the interaction between these derivatives and target enzymes, scientists have gained insights into the design of more effective inhibitors .

Organic Chemistry Applications

Versatile Synthetic Reagent

In organic chemistry, this compound is employed in various synthetic reactions beyond peptide synthesis. Its reactivity allows it to participate in amide bond formation and other transformations critical for synthesizing complex organic molecules .

| Application Area | Details |

|---|---|

| Peptide Synthesis | Key building block for complex peptides; used in solid-phase synthesis |

| Drug Development | Enhances bioactivity and selectivity in peptide-based drugs; potential antitumor agents |

| Enzyme Inhibition | Investigates mechanisms of enzyme inhibition; aids in developing specific enzyme inhibitors |

| Organic Chemistry | Used in amide bond formation and other synthetic transformations |

Mécanisme D'action

The mechanism of action of N-Cbz-N-methyl-L-leucine primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amine functionality of leucine, preventing unwanted reactions during peptide bond formation. The compound can be deprotected through hydrogenolysis, where the Cbz group is removed, releasing the free amine . This deprotection step is crucial in the final stages of peptide synthesis, allowing the formation of the desired peptide product.

Comparaison Avec Des Composés Similaires

N-Cbz-N-methyl-L-leucine can be compared with other similar compounds, such as:

N-Cbz-L-leucine: Similar to this compound but without the methyl group on the nitrogen atom.

N-Boc-N-methyl-L-leucine: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Cbz group.

N-Fmoc-N-methyl-L-leucine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Cbz group.

The uniqueness of this compound lies in its specific protecting group and methylation, which provide distinct reactivity and stability compared to other similar compounds.

Activité Biologique

N-Cbz-N-methyl-L-leucine, also known as N-(benzyloxycarbonyl)-N-methyl-L-leucine, is a derivative of the branched-chain amino acid leucine. This compound has garnered attention due to its role in peptide synthesis and potential biological activities that may influence various physiological processes. This article explores its biological activity, synthesis methods, and implications in research and clinical applications.

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 169.19 g/mol

- Melting Point : 68-70 °C

- Boiling Point : 206.9 °C at 760 mmHg

- Density : 1.0±0.1 g/cm³

These properties facilitate its use in biochemical applications, particularly in synthesizing peptides where protecting groups are essential to prevent unwanted reactions during the synthesis process.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amine functionality is protected using the carbobenzyloxy (Cbz) group.

- Methylation : The methylation of L-leucine can be achieved through various methods, including the use of methyl iodide or dimethyl sulfate under basic conditions.

- Deprotection : The Cbz group can be removed using specific deprotecting agents, allowing for the recovery of the free amino acid.

The synthesis pathways often yield high purity and yield percentages, making it suitable for further biological studies .

This compound exhibits several biological activities primarily due to its structural resemblance to leucine, a crucial amino acid involved in protein synthesis and metabolic regulation. Key mechanisms include:

- mTOR Activation : Like leucine, this compound may activate the mechanistic target of rapamycin (mTOR) signaling pathway, which is vital for protein synthesis and cell growth .

- Anabolic Effects : Its role as a precursor in peptide synthesis allows it to contribute to anabolic processes in muscle tissues, potentially enhancing muscle growth and recovery post-exercise .

Case Studies and Research Findings

Several studies have investigated the effects of leucine derivatives on various biological systems:

- A study demonstrated that leucine supplementation significantly increased protein synthesis in skeletal muscle and adipose tissue through mTOR pathway activation .

- Research highlighted that modified amino acids like this compound could influence metabolic health by enhancing insulin sensitivity and lipid metabolism .

Comparative Analysis with Other Amino Acids

To better understand the biological activity of this compound, it is essential to compare it with other related amino acids:

| Compound | mTOR Activation | Protein Synthesis | Metabolic Regulation |

|---|---|---|---|

| This compound | Yes | High | Moderate |

| L-Leucine | Yes | Very High | High |

| N-Methyl-L-valine | Moderate | Moderate | Low |

This table illustrates that while this compound has significant potential for stimulating protein synthesis and metabolic regulation, its effects may not be as pronounced as those of L-leucine itself.

Propriétés

IUPAC Name |

(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXSGOBGRXNJLM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426670 | |

| Record name | N-Cbz-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33099-08-0 | |

| Record name | N-Cbz-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.